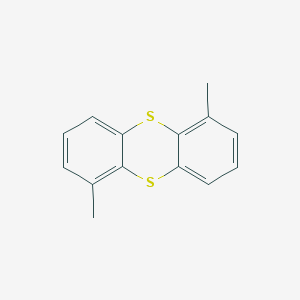
1,6-Dimethylthianthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethylthianthrene is a sulfur-containing heterocyclic compound that belongs to the thianthrene family. Thianthrenes are characterized by a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally. The compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,6-Dimethylthianthrene can be synthesized through several methods. One common approach involves the reaction of unfunctionalized aromatic substrates with S-diimidated 1,2-arenedithiols in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the thia-APEX reaction or other established synthetic routes.
化学反应分析
Types of Reactions: 1,6-Dimethylthianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thianthrene derivatives.
科学研究应用
1,6-Dimethylthianthrene has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
作用机制
The mechanism of action of 1,6-Dimethylthianthrene involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to various effects, such as electron donation and intersystem crossing, due to the electron-rich nature of sulfur. The compound’s redox behavior and ability to form radical cations are also key aspects of its mechanism of action .
相似化合物的比较
Thianthrene: The parent compound of the thianthrene family, known for its bent structure and redox properties.
2,7-Dimethylthianthrene: Another derivative with similar structural features but different substitution patterns.
1,6-Naphthyridine: A nitrogen-containing heterocycle with diverse biological activities.
Uniqueness: 1,6-Dimethylthianthrene stands out due to its specific substitution pattern, which imparts unique electronic and structural properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
属性
分子式 |
C14H12S2 |
|---|---|
分子量 |
244.4 g/mol |
IUPAC 名称 |
1,6-dimethylthianthrene |
InChI |
InChI=1S/C14H12S2/c1-9-5-3-7-11-13(9)15-12-8-4-6-10(2)14(12)16-11/h3-8H,1-2H3 |
InChI 键 |
WHDASFSSPKCRSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)SC3=C(C=CC=C3S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


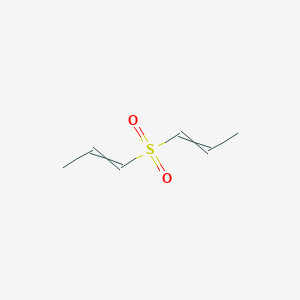
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11743897.png)
![3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11743898.png)
![Ethyl 2-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-YL)-2-oxoacetate](/img/structure/B11743900.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743904.png)
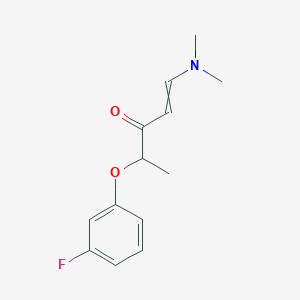
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743906.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743910.png)
![1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743911.png)
![2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743916.png)
![1-ethyl-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743924.png)
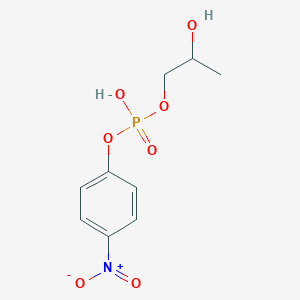
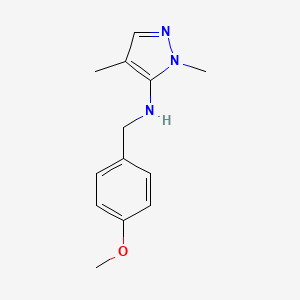
![[3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743939.png)
